molecular formula C12H21Cl2N3 B1402609 (1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride CAS No. 1361115-15-2

(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride

Cat. No. B1402609
CAS RN: 1361115-15-2
M. Wt: 278.22 g/mol
InChI Key: ZFWHCQAFGNHSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl2N3 and its molecular weight is 278.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design, and N,N-Dimethyl-6-(piperidin-4-yl)pyridin-2-aminedihydrochloride serves as a key intermediate in synthesizing various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are present in over twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .

Pharmacological Applications

This compound is involved in the discovery and biological evaluation of potential drugs. It’s particularly relevant in the development of medications with piperidine moieties, which are found in a wide range of pharmacological agents .

Anticancer Research

Piperidine derivatives, including those derived from N,N-Dimethyl-6-(piperidin-4-yl)pyridin-2-aminedihydrochloride , are being explored for their anticancer properties. They are utilized in studying the structure-activity relationship of compounds against cancer cells .

Antiviral Treatments

Researchers have synthesized novel piperidin-4-ol derivatives from this compound for potential HIV treatment. These derivatives have shown promise in preliminary evaluations .

Antimicrobial and Antifungal Agents

The compound’s derivatives are investigated for their antimicrobial and antifungal activities. This research is crucial for developing new treatments for infectious diseases .

Neurological Disorders

Derivatives of N,N-Dimethyl-6-(piperidin-4-yl)pyridin-2-aminedihydrochloride are being studied for their potential in treating neurological disorders such as Alzheimer’s disease and as antipsychotic agents .

Analgesic and Anti-inflammatory Applications

The compound’s derivatives are also being researched for their analgesic and anti-inflammatory properties, which could lead to new pain management and anti-inflammatory medications .

Antihypertensive and Cardiovascular Research

Piperidine derivatives from this compound are being evaluated for their role in cardiovascular health, particularly in developing antihypertensive drugs .

properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-15(2)12-5-3-4-11(14-12)10-6-8-13-9-7-10;;/h3-5,10,13H,6-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWHCQAFGNHSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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